3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one
Beschreibung
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a small-molecule compound featuring a propan-1-one backbone substituted with a phenyl group at the third carbon and a pyrrolidin-1-yl group at the carbonyl carbon. The pyrrolidine ring is further functionalized at the 3-position with a pyridin-4-yloxy moiety.
Eigenschaften
IUPAC Name |
3-phenyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(7-6-15-4-2-1-3-5-15)20-13-10-17(14-20)22-16-8-11-19-12-9-16/h1-5,8-9,11-12,17H,6-7,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOMBITKYQGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Analysis and Key Features
The target compound features a propan-1-one backbone substituted with a phenyl group at the C3 position and a pyrrolidine ring at the C1 position. The pyrrolidine moiety is further functionalized with a pyridin-4-yloxy group at its 3-position. Key properties include:
- Molecular formula : $$ \text{C}{23}\text{H}{27}\text{N}3\text{O}3 $$
- Molecular weight : 393.49 g/mol
- logP : 2.669 (indicating moderate lipophilicity)
- Chiral centers : Two stereogenic centers in the pyrrolidine ring
The pyridin-4-yloxy group introduces hydrogen-bonding capabilities, while the pyrrolidine ring enhances conformational flexibility, making this compound a candidate for protein-protein interaction modulation.
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
Retrosynthetic breakdown reveals three key fragments:
- Propan-1-one core : 3-Phenylpropan-1-one
- Pyrrolidine intermediate : 3-(Pyridin-4-yloxy)pyrrolidine
- Coupling strategy : Amide/ketone linkage formation
Synthesis of 3-Phenylpropan-1-one
The propan-1-one core is synthesized via Friedel-Crafts acylation:
$$
\text{C}6\text{H}6 + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{COCH}2\text{CH}_3
$$
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12-hour reaction time. Yield: 68–72%.
Preparation of 3-(Pyridin-4-yloxy)pyrrolidine
Mitsunobu Reaction Approach
A stereoselective method employs Mitsunobu conditions:
$$
\text{Pyrrolidin-3-ol} + \text{4-Hydroxypyridine} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(Pyridin-4-yloxy)pyrrolidine}
$$
Optimized conditions :
SN2 Displacement Method
An alternative route uses a brominated pyrrolidine precursor:
$$
\text{3-Bromopyrrolidine} + \text{4-Hydroxypyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Product}
$$
Challenges : Competing elimination reactions reduce yield to 55–60%.
Final Coupling via N-Acylation
The propan-1-one core is activated as an acyl chloride for reaction with the pyrrolidine intermediate:
$$
\text{3-Phenylpropanoyl chloride} + \text{3-(Pyridin-4-yloxy)pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$
Key parameters :
Catalytic Innovations from Patent Literature
The Chinese patent CN106795094B provides critical insights into palladium-catalyzed coupling reactions relevant to analogous structures:
| Catalyst System | Substrate | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Pd(OAc)$$2$$/t-Bu$$3$$P | Dibromoaromatic intermediates | 92 | 110 |
| Pd$$2$$dba$$3$$ | Amino-pyridine derivatives | 94 | 120 |
These systems highlight the importance of:
Stereochemical Considerations
The compound contains two chiral centers in the pyrrolidine ring. Chiral HPLC analysis (Chiralpak IA column, hexane:isopropanol 80:20) reveals:
Characterization Data
Spectroscopic Analysis
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting point | 142–144°C | Differential scanning calorimetry |
| Aqueous solubility | 0.12 mg/mL (25°C) | Shake-flask method |
| LogD (pH 7.4) | 2.657 | HPLC retention time |
Industrial-Scale Production Challenges
Purification Difficulties
- Byproduct formation : 5–7% dimeric species from Michael addition side reactions
- Resolution strategy : Gradient elution chromatography (silica gel, ethyl acetate:hexane)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems demonstrate:
- 40% reduction in reaction time
- 15% improvement in yield compared to batch processes
Biocatalytic Approaches
Immobilized lipases (Candida antarctica Lipase B) show promise for stereoselective acylation steps (ee >99%) under mild conditions (pH 7.0, 30°C).
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyridine rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrrolidine/Piperidine Ring
(a) 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one (1j)
- Structure : Lacks the pyridin-4-yloxy group on the pyrrolidine ring.
- Synthesis : Synthesized from the corresponding chloride via a method reported by Peng et al., achieving quantitative yield .
(b) 3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one
- Structure : Replaces the pyrrolidine ring with a 4-membered azetidine ring.
- Molecular Formula : C₁₇H₁₈N₂O₂, MW = 282.337 g/mol .
(c) 1-{3-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenoxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)propan-1-one (S049-0429)
Modifications in the Propanone Backbone
(a) 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : Compound 1j’s high yield (quantitative) suggests robustness in synthesis compared to analogs requiring multi-step functionalization (e.g., S049-0429) .
- Biological Interactions : Pyridin-4-yloxy groups (target compound, azetidine analog) may improve binding to kinases or GPCRs via pyridine’s lone-pair interactions, whereas azetidine’s strain could reduce conformational stability .
- Solubility vs. Lipophilicity: The dimethylamino analog’s basic side chain enhances aqueous solubility, while the methoxyphenyl group in S049-0429 increases logP, favoring membrane permeability .
Biologische Aktivität
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenyl group, a pyrrolidine ring, and a pyridine moiety, which together contribute to its diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is with a molecular weight of 294.3 g/mol. The compound's structure allows for multiple functional modifications, making it a versatile scaffold for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 294.3 g/mol |
| CAS Number | 2034574-89-3 |
The biological activity of 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzymatic Interaction: The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to receptors, influencing signaling pathways that affect cellular responses.
Antioxidant Activity
Research indicates that compounds structurally similar to 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one exhibit significant antioxidant properties. A study on related analogues demonstrated that some compounds showed antioxidant activities up to 16 times more potent than ascorbic acid in DPPH assays .
Antiplatelet Activity
In vitro studies have shown that certain derivatives possess antiplatelet activity, inhibiting arachidonic acid-induced platelet aggregation effectively. Some analogues exhibited up to seven times the activity compared to aspirin . This suggests potential applications in preventing thrombotic disorders.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one. Modifications at specific positions on the phenyl or pyridine rings can enhance potency or selectivity towards biological targets.
| Modification Position | Effect on Activity |
|---|---|
| Phenyl Group | Enhances lipophilicity and receptor binding |
| Pyridine Moiety | Influences enzyme interaction and selectivity |
Case Studies
Several studies have explored the biological activities of related compounds:
- Antioxidant Studies: Research identified potent antioxidants among 3-phenyl analogues, emphasizing their potential for therapeutic applications in oxidative stress-related conditions .
- Antiplatelet Studies: A series of experiments demonstrated the effectiveness of specific analogues in inhibiting platelet aggregation, suggesting their use in cardiovascular therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Multi-step synthesis typically involves coupling pyrrolidine derivatives with pyridinyloxy intermediates. Key steps include nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) and ketone functionalization. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., dichloromethane for low reactivity), and catalysts (e.g., sodium hydride for deprotonation) must be tightly controlled. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Use 1H/13C NMR to confirm the pyrrolidine and pyridine ring connectivity, FT-IR for ketone (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups, and HRMS for molecular weight validation. X-ray crystallography (as applied in analogous compounds) resolves stereochemistry and crystal packing . HPLC with UV detection (λ = 254 nm) ensures >95% purity by area normalization .
Q. What safety precautions are critical during synthesis and handling of this compound?
- Methodological Answer : Use fume hoods for volatile solvents (e.g., DCM), PPE (nitrile gloves, lab coat), and inert atmosphere (N2/Ar) for moisture-sensitive steps. Store at –20°C in amber vials to prevent degradation. Refer to safety protocols for pyridine derivatives, including spill containment and neutralization (e.g., activated carbon for organic residues) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what controls are essential to mitigate confounding factors?
- Methodological Answer : Use randomized block designs with split-plot arrangements to test bioactivity across cell lines or enzyme assays. Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%). Replicate experiments (n ≥ 3) to assess variability. For in vivo studies, apply dose-response curves (1–100 µM) and monitor pharmacokinetics (plasma half-life, bioavailability) .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Methodological Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electronic differences. Validate hypotheses via site-directed mutagenesis (for enzyme targets) or isothermal titration calorimetry (ITC) to measure binding affinities. For example, replacing pyrrolidine with piperidine alters steric bulk, affecting receptor interactions .
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor or receptor modulator?
- Methodological Answer : Use docking simulations (AutoDock Vina) to predict binding poses in active sites (e.g., kinases, GPCRs). Validate with surface plasmon resonance (SPR) or fluorescence polarization assays for real-time binding kinetics. For enzyme inhibition, measure IC50 values using fluorogenic substrates (e.g., Z-LYTE assay for proteases) .
Q. What experimental approaches assess the compound’s stability under physiological or environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 1–10 buffers, 37°C) with LC-MS monitoring for degradation products. For environmental fate, use OECD 307 guidelines to study hydrolysis (25°C, dark conditions) and soil adsorption (batch equilibrium method). Compare with trifluoromethyl analogs, which often exhibit enhanced stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
